p-Chlorophenylbutylene oxide
Overview
Description
Molecular Structure Analysis
The molecular structure of p-Chlorophenylbutylene oxide consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure and arrangement of these atoms are not specified in the sources retrieved.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources retrieved .Scientific Research Applications
Degradation of Chlorinated Phenols
Research has explored the degradation of chlorinated phenols (CPs) using zero valent iron (ZVI) and iron-based bimetallic systems. These methods are effective for dechlorinating CPs, with bimetals showing superior performance over unmodified ZVI due to reduced surface passivation. Different metals and environmental factors significantly impact the dechlorination rate and efficiency (Gunawardana, Singhal, & Swedlund, 2011).
Oxidation of Phenolic Solutions
The oxidation of p-chlorophenol has been studied using Bi-doped PbO2 electrodes. This research provides insight into the reaction mechanisms and kinetics of p-chlorophenol oxidation, indicating different pathways for various phenolic compounds (Borrás, Laredo, Mostany, & Scharifker, 2004).
Photocatalysis with Lanthanide Oxide-Doped Titanium Dioxide
Lanthanide oxide-doped TiO2 photocatalysts have been used for the enhanced degradation of p-chlorophenoxyacetic acid. The photocatalytic process leads to complete mineralization, with the lanthanide ion playing a crucial role in the degradation process (Ranjit, Willner, Bossmann, & Braun, 2001).
Electrochemical Degradation of Phenolic Compounds
Electrochemical methods involving ozone formation at PbO2 anodes have been effective in degrading phenolic compounds like 4-chlorophenol and 4-nitrophenol. These advanced oxidation processes are efficient for removing toxic intermediates during wastewater treatment (Amadelli, Samiolo, Battisti, & Velichenko, 2011).
Advanced Oxidation Technologies for Chlorophenol Treatment
Advanced Oxidation Technologies (AOTs) have been tested for the degradation of chlorophenols. Various chelating agents have shown to effectively activate different oxidants, enhancing the degradation process at neutral pH conditions (Rastogi, Al-Abed, & Dionysiou, 2009).
Role of Metal Oxides in PCDD/Fs Formation
Studies on the influence of metal oxides on the formation of PCDD/Fs from chlorophenols have shown that certain metal oxides can suppress the total amount of PCDD/Fs formation, providing insight into effective methods for reducing environmental pollutants (Qian, Zheng, Liu, Ma, & Zhang, 2005).
Electrochemical Oxidation in Wastewater Treatment
Ti/PbO2 and Ti/SnO2 anodes have been compared for their efficiency in electrochemical oxidation of chlorophenols. These studies help in understanding the potential of these materials for treating wastewater contaminated with chlorophenols (Polcaro, Palmas, Renoldi, & Mascia, 1999).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQOGVGIYGXEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974778 | |
Record name | 2-[2-(4-Chlorophenyl)ethyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59363-17-6 | |
Record name | 2-[2-(4-Chlorophenyl)ethyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59363-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxirane, 2-(2-(4-chlorophenyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059363176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(4-Chlorophenyl)ethyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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